5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine
CAS No.: 811464-20-7
Cat. No.: VC4337804
Molecular Formula: C9H8BrN3
Molecular Weight: 238.088
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 811464-20-7 |
---|---|
Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.088 |
IUPAC Name | 5-bromo-2-(1-methylpyrazol-3-yl)pyridine |
Standard InChI | InChI=1S/C9H8BrN3/c1-13-5-4-9(12-13)8-3-2-7(10)6-11-8/h2-6H,1H3 |
Standard InChI Key | ISCOXVDHAKWFHJ-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)C2=NC=C(C=C2)Br |
Introduction
Chemical and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name is 5-bromo-2-(1-methylpyrazol-3-yl)pyridine, with the following key identifiers:
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SMILES:
CN1C=CC(=N1)C2=NC=C(C=C2)Br
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InChIKey:
ISCOXVDHAKWFHJ-UHFFFAOYSA-N
The pyridine and pyrazole rings confer rigidity, while the bromine atom enhances reactivity in substitution reactions.
Computed Properties
Property | Value | Source |
---|---|---|
XLogP3 | 1.6 | PubChem |
Hydrogen Bond Donors | 0 | PubChem |
Topological Polar Surface Area | 30.7 Ų | PubChem |
Rotatable Bond Count | 1 | PubChem |
The compound’s moderate lipophilicity (XLogP3 = 1.6) suggests potential membrane permeability, relevant for drug design .
Synthesis and Optimization
Primary Synthetic Route
The most reported synthesis involves a two-step process:
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Condensation: Reacting 2-ethynylpyridine with methylhydrazine in the presence of potassium hydroxide (KOH) in N,N-dimethylformamide (DMF) at 0°C for 1 hour, yielding 72% .
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Bromination: Introducing bromine at the 5-position using tribromophosphine (PBr₃) or analogous reagents.
Reaction Scheme:
Alternative Methods
A patent (CN112079781A) describes a multi-step synthesis starting from diethyl butynedioate, involving cyclization, bromination, and hydrolysis, though this method is less efficient (47–61% yield) .
Biological and Pharmacological Applications
Material Science
The compound’s planar structure and electron-deficient pyridine ring make it a candidate for organic semiconductors and coordination polymers.
Comparative Analysis with Analogous Compounds
The position of substituents significantly influences reactivity and bioactivity. For instance, moving the methyl group from the 1H-pyrazol-3-yl to the 3-position alters hydrogen-bonding capacity.
Hazard Statement | Precautionary Measure |
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H315-H319 (Skin irritation) | Use gloves and eye protection |
H335 (Respiratory irritation) | Use in ventilated areas |
The compound is labeled under GHS07 with a Warning signal word .
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